1,2-Diisopropylhydrazine monohydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 1,2-dialkylhydrazines has been a topic of interest in recent years. A new method of obtaining these compounds in good yields by the reduction of azines with lithium aluminum hydride has been reported . Lithium aluminum deuteride was employed as a tracer to investigate the mechanism of the reaction .Molecular Structure Analysis
The linear formula of 1,2-Diisopropylhydrazine monohydrochloride is C6H17ClN2 . Its molecular weight is 152.669 .Physical And Chemical Properties Analysis
1,2-Diisopropylhydrazine monohydrochloride is a colorless to pale yellow crystalline powder. It has a melting point range of 146-148°C. It is soluble in water, ethanol, and other organic solvents. The compound has a boiling point range of 219-220°C at 100 mmHg pressure, and its density is 1.02 g/cm³.Scientific Research Applications
Synthesis of Heterocyclic Compounds
The reactivity of 1,2-diisopropylhydrazine monohydrochloride has been harnessed in the synthesis of heterocyclic compounds, notably in creating complex organometallic structures. For instance, its reaction with bis(phenylchloroboryl)ethane leads to heterocyclic compounds with a CB2N2 framework, demonstrating its utility in constructing cyclopentadienyl analogues with unique coordination behaviors (Ly et al., 2007).
Development of Novel Ligands and Coordination Chemistry
The compound's ability to form new ligands for metal coordination has significant implications in organometallic chemistry. The synthesis of novel ligands through the deprotonation of heterocyclic compounds derived from 1,2-diisopropylhydrazine showcases its potential in developing metal sandwich complexes. These complexes have varied coordination modes, enriching coordination chemistry and material science with their diverse structural and electronic properties (Ly et al., 2007).
Implications in Organic Synthesis and Material Science
The structural versatility of 1,2-diisopropylhydrazine derivatives opens pathways to novel organic synthesis strategies and material science applications. Its use in creating unsymmetrical azines and its involvement in the synthesis of bis[1,2]dithiolo[1,4]thiazine derivatives underscore its utility in crafting compounds with potential applications ranging from catalysis to material properties modification (Amelichev et al., 2001; Pomar & Soderquist, 2000).
Environmental and Degradation Studies
Although not directly involving 1,2-diisopropylhydrazine monohydrochloride, related research into the degradation of chlorotriazine pesticides by sulfate radicals highlights the significance of understanding the reactivity of similar compounds. Such studies are crucial for environmental chemistry, offering insights into the degradation pathways and potential environmental impacts of related hydrazine derivatives (Lutze et al., 2015).
Safety And Hazards
1,2-Diisopropylhydrazine monohydrochloride may cause an allergic skin reaction and may be toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept in a tightly closed container .
properties
IUPAC Name |
1,2-di(propan-2-yl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.ClH/c1-5(2)7-8-6(3)4;/h5-8H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFVHTXCDMGAQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NNC(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180889 | |
Record name | 1,2-Diisopropylhydrazine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diisopropylhydrazine monohydrochloride | |
CAS RN |
76529-44-7, 26254-05-7 | |
Record name | Hydrazine, 1,2-bis(1-methylethyl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76529-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, 1,2-bis(1-methylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26254-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diisopropylhydrazine monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026254057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Diisopropylhydrazine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-diisopropylhydrazine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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